molecular formula C7H6ClN3O B12848896 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol

Cat. No.: B12848896
M. Wt: 183.59 g/mol
InChI Key: XYNYILIJXDTACH-UHFFFAOYSA-N
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Description

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a chloro substituent at the 6-position and a hydroxymethyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized using a suitable oxidizing agent to yield the triazole ring. The final step involves the reduction of the resulting compound to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical modifications makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives, such as:

Uniqueness

What sets (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and hydroxymethyl groups allows for a wide range of chemical modifications, making it a highly versatile compound in various applications .

Biological Activity

(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol, with the CAS number 1781171-55-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 183.6 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : This compound exhibits significant inhibitory activity against several kinases. For instance, it has been studied for its potential as an inhibitor of the TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its therapeutic potential in conditions characterized by oxidative stress .

In vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
PC3 (Prostate)40.1 ± 7.9Cytotoxicity observed
DU145 (Prostate)98.14 ± 48.3Less sensitive compared to PC3
HFF3 (Normal)>100No significant cytotoxicity

These results indicate a selective cytotoxic effect on cancer cells while sparing normal cells .

Case Studies

  • Cancer Therapeutics : A study explored the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy showed improved outcomes compared to monotherapy .
  • Fibrosis Treatment : Research has indicated that this compound can modulate TGF-β signaling pathways effectively, suggesting potential applications in treating fibrotic diseases .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-5-1-2-6-9-10-7(4-12)11(6)3-5/h1-3,12H,4H2

InChI Key

XYNYILIJXDTACH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)CO

Origin of Product

United States

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